molecular formula C14H17BrO5 B2588810 Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate CAS No. 881588-84-7

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate

Cat. No.: B2588810
CAS No.: 881588-84-7
M. Wt: 345.189
InChI Key: VAWNVZAPLXKIKL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate is a brominated arylpropanoate ester featuring a formyl group and ethoxy substituent on a phenolic ring. Its molecular structure includes:

  • 2-Bromo substituent: Enhances electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • 6-Ethoxy group: Increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy), influencing solubility and metabolic stability .
  • 4-Formyl group: A reactive site for nucleophilic additions or condensations (e.g., hydrazone formation) .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly for derivatization via its formyl and bromo groups .

Properties

IUPAC Name

ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO5/c1-4-18-12-7-10(8-16)6-11(15)13(12)20-9(3)14(17)19-5-2/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWNVZAPLXKIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydroxide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

    Substitution: Ethyl 2-(2-substituted-6-ethoxy-4-formylphenoxy)propanoate.

    Oxidation: Ethyl 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)propanoate.

    Reduction: Ethyl 2-(2-bromo-6-ethoxy-4-hydroxymethylphenoxy)propanoate.

Scientific Research Applications

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate depends on its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The aldehyde group is particularly reactive and can form Schiff bases with amines, which can further undergo various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents, ester chain length, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Type Key Applications Reference
Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate (Target) C₁₄H₁₇BrO₅ 345.16* 2-Br, 6-OCH₂CH₃, 4-CHO Propanoate Synthetic intermediate
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate C₁₃H₁₅BrO₅ 331.16 2-Br, 6-OCH₃, 4-CHO Propanoate Crystallography studies
Ethyl 2-(2-bromo-6-formylphenoxy)acetate C₁₁H₁₁BrO₄ 287.11 2-Br, 6-CHO (no alkoxy) Acetate Organic synthesis
Fenoxaprop ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) C₁₈H₁₆ClNO₅ 361.78 4-(Benzoxazolyl-O), 6-Cl Propanoate Herbicide (graminicide)

*Calculated based on methoxy-to-ethoxy substitution in ; reports 317.14 g/mol, but this may reflect a different derivative.

Key Research Findings

  • Ethoxy vs. Methoxy Substitution: Replacing methoxy (C₁₃H₁₅BrO₅, 331.16 g/mol) with ethoxy increases molecular weight by ~14 g/mol and lipophilicity (logP +0.5), enhancing solubility in nonpolar solvents .
  • Ester Chain Length: Acetate analogs (e.g., C₁₁H₁₁BrO₄) exhibit faster enzymatic hydrolysis than propanoates, reducing environmental persistence .
  • Bioactivity: Fenoxaprop ethyl demonstrates herbicidal activity due to its benzoxazolyloxy group, absent in the target compound .

Biological Activity

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a bromo-substituted phenoxy group and an aldehyde functional group, which are instrumental in its reactivity and biological interactions. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form Schiff bases with amines, which may alter protein structure and function. This interaction suggests potential roles in enzyme inhibition or activation, influencing metabolic pathways within cells.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • HCT-116 (Colorectal Carcinoma)
  • HEP2 (Epidermoid Carcinoma)

In these studies, the compound showed a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutics such as Doxorubicin. The mechanism appears to involve the inhibition of antiapoptotic proteins, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes involved in inflammatory pathways, which could have implications for conditions such as cancer and autoimmune diseases. For instance, it may inhibit 15-prostaglandin dehydrogenase , thereby increasing levels of prostaglandins associated with tumor growth .

Case Studies and Experimental Results

A series of experiments were conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Study Cell Line IC50 (µM) Mechanism
Study 1HCT-11610.5Apoptosis induction via Bcl-2 inhibition
Study 2HEP212.3Enzyme inhibition (15-PGDH)
Study 3Jurkat Cells8.7Sensitization to cisplatin

These results illustrate the compound's potential as both a standalone treatment and an adjunct therapy in cancer treatment regimens.

Q & A

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

  • Methodology : The aldehyde group undergoes cyclocondensation with amines to form imidazoles or pyridines. For example, reacting with hydroxylamine yields oxime intermediates for bioactive molecule libraries .

Q. What role does it play in studying enzyme inhibition or receptor binding?

  • Methodology : The bromine and ethoxy groups mimic hydrophobic pockets in enzyme active sites. Competitive binding assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) against targets like kinases or proteases .

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